Moderate Lipophilicity (XLogP3 = 0.5) Bridges the Gap Between the Polar Free Acid and the More Lipophilic Unsubstituted Ethyl Ester
The XLogP3 of ethyl 4-methoxypiperidine-2-carboxylate is 0.5, which is 2.9 log units higher than the corresponding free acid (XLogP3 = −2.4) [1], 0.3 units higher than the methyl ester analog (XLogP3 = 0.2) [2], and 0.2 units lower than the unsubstituted ethyl piperidine-2-carboxylate (XLogP3 = 0.7) [3]. This positions the compound in the optimal lipophilicity window for oral bioavailability (LogP 0–3) while offering a distinct polarity advantage over the non-methoxylated analog.
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 4-Methoxypiperidine-2-carboxylic acid (XLogP3 = −2.4); Methyl 4-methoxypiperidine-2-carboxylate (XLogP3 = 0.2); Ethyl piperidine-2-carboxylate (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +2.9 vs. acid; +0.3 vs. methyl ester; −0.2 vs. unsubstituted ethyl ester |
| Conditions | XLogP3 algorithm version 3.0 (PubChem, 2019 release) |
Why This Matters
For medicinal chemistry programs, a compound with XLogP3 = 0.5 is predicted to have superior passive membrane permeability relative to the acid while retaining better aqueous solubility than the unsubstituted ester, making it a more versatile intermediate for CNS and oral drug candidates.
- [1] PubChem Compound Summary CID 14482382, 4-Methoxypiperidine-2-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary CID 68047992, Methyl 4-methoxypiperidine-2-carboxylate. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary CID 27517, Ethyl piperidine-2-carboxylate. National Center for Biotechnology Information, 2025. View Source
